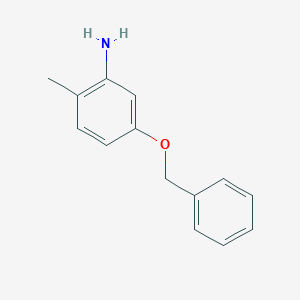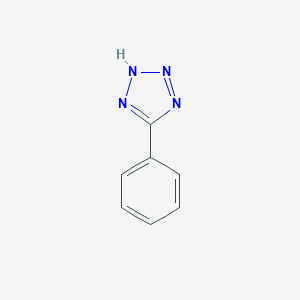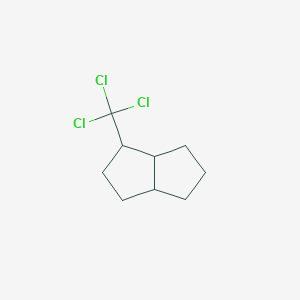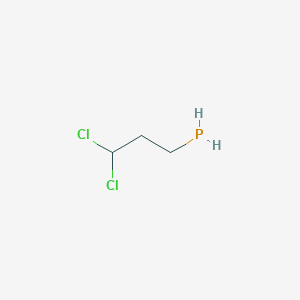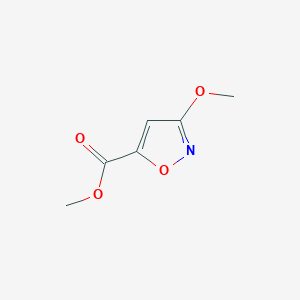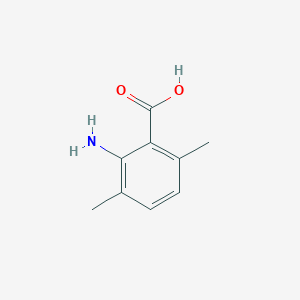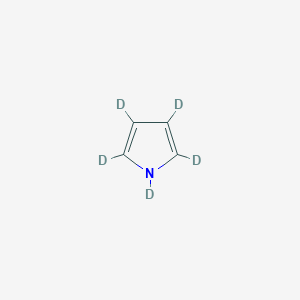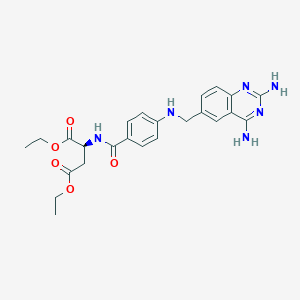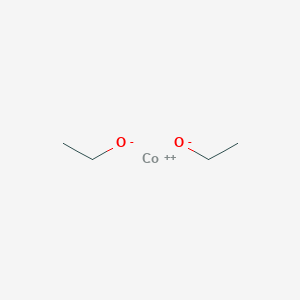![molecular formula C7H14O5 B099971 2-[2-(2-甲氧基乙氧基)乙氧基]乙酸 CAS No. 16024-58-1](/img/structure/B99971.png)
2-[2-(2-甲氧基乙氧基)乙氧基]乙酸
概述
描述
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, also known as O-[2-(2-Methoxyethoxy)ethyl]glycolic acid, is an organic compound with the molecular formula C7H14O5. It is a derivative of glycolic acid and features a triethylene glycol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学研究应用
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
安全和危害
生化分析
Biochemical Properties
It is known that it can react with primary amine groups in the presence of activators to form a stable amide bond . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.
Molecular Mechanism
The molecular mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is not well defined. Given its ability to form stable amide bonds with primary amines , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid typically involves the reaction of glycolic acid with triethylene glycol monomethyl ether. The reaction is carried out under acidic conditions to facilitate esterification. The general reaction scheme is as follows:
Glycolic Acid+Triethylene Glycol Monomethyl Ether→2-[2-(2-Methoxyethoxy)ethoxy]acetic acid+Water
The reaction is typically conducted at elevated temperatures (around 140°C) and under reduced pressure (2 mmHg) to drive the reaction to completion and remove the water formed during the reaction .
Industrial Production Methods
Industrial production of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and crystallization techniques to obtain the desired technical grade .
化学反应分析
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the ether linkages.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acidic catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
作用机制
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid involves its ability to form stable complexes with various molecules. The triethylene glycol chain provides flexibility and hydrophilicity, allowing the compound to interact with a wide range of molecular targets. In nanoparticle stabilization, it acts as a ligand, coordinating with metal ions to form stable colloidal dispersions . In drug delivery, it enhances the solubility and stability of poorly water-soluble drugs by forming complexes at the molecular level.
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)acetic acid: A simpler analog with a shorter ethylene glycol chain.
3,6,9-Trioxaundecanedioic acid: A related compound with a similar triethylene glycol structure but with two carboxylic acid groups.
Methoxyacetic acid: A simpler glycolic acid derivative with a single methoxy group.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is unique due to its triethylene glycol chain, which imparts greater flexibility and hydrophilicity compared to its simpler analogs. This makes it particularly useful in applications requiring biocompatibility and stability, such as nanoparticle stabilization and drug delivery systems .
属性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWXWLDOKIVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075401 | |
| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-58-1 | |
| Record name | [2-(2-Methoxyethoxy)ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methoxyethoxy)ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(2-METHOXYETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHF784H2CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
